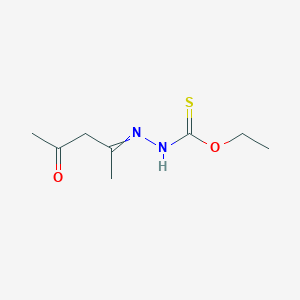
O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate is a chemical compound known for its unique structure and reactivity It belongs to the class of hydrazones, which are compounds formed by the reaction of hydrazine with aldehydes or ketones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate typically involves the reaction of ethyl hydrazinecarbothioate with 4-oxopentanal. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:
Ethyl hydrazinecarbothioate+4-oxopentanal→O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to amines.
Substitution: Nucleophilic substitution reactions can occur at the hydrazone nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazones.
Applications De Recherche Scientifique
O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of various hydrazone derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate involves its interaction with nucleophiles and electrophiles. The hydrazone linkage is particularly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Ethyl hydrazinecarbothioate: A precursor in the synthesis of O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate.
4-oxopentanal: Another precursor used in the synthesis.
Hydrazones: A broader class of compounds with similar reactivity.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a compound of significant interest.
Propriétés
Numéro CAS |
88373-82-4 |
|---|---|
Formule moléculaire |
C8H14N2O2S |
Poids moléculaire |
202.28 g/mol |
Nom IUPAC |
O-ethyl N-(4-oxopentan-2-ylideneamino)carbamothioate |
InChI |
InChI=1S/C8H14N2O2S/c1-4-12-8(13)10-9-6(2)5-7(3)11/h4-5H2,1-3H3,(H,10,13) |
Clé InChI |
BLIVLZODNOYNMY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=S)NN=C(C)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


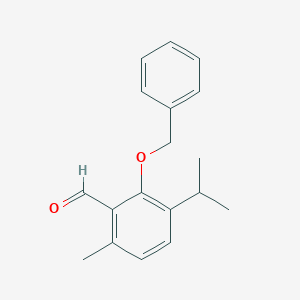
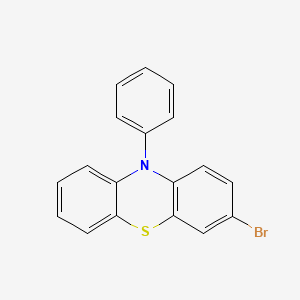

![5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14378980.png)
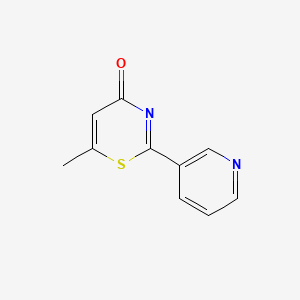
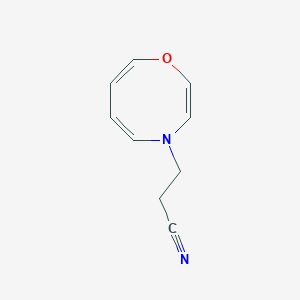

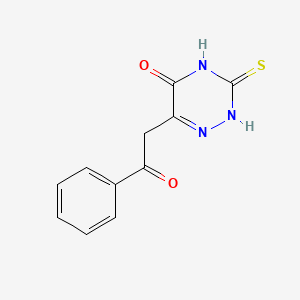
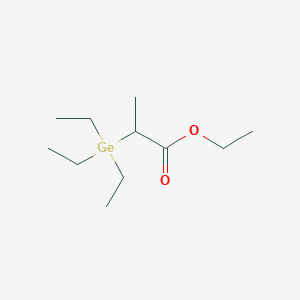
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)


![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)
![1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14379048.png)
